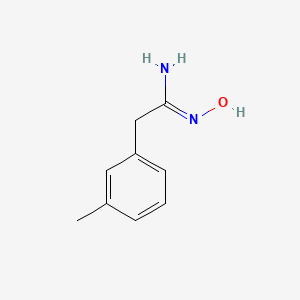
N-Hydroxy-2-(m-tolyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(m-tolyl)acetimidamide is a chemical compound with the molecular formula C9H12N2O. It is a member of the amidoxime family, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Amidoximes are characterized by the presence of a hydroxylamine group attached to an imidamide structure, making them valuable intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(m-tolyl)acetimidamide can be achieved through a one-pot approach. This method involves the reaction of secondary amides with hydroxylamine hydrochloride in the presence of dehydrating agents such as triphenylphosphine (Ph3P) and iodine (I2). The reaction proceeds under mild conditions and results in high yields of the desired amidoxime .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(m-tolyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like N-chlorosuccinimide (NCS) for chlorination.
Major Products Formed
Oxadiazoles: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Amidoximes: Produced through substitution reactions.
Scientific Research Applications
N-Hydroxy-2-(m-tolyl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds such as benzimidazoles and oxadiazoles.
Biology: Serves as a key intermediate in the development of bioactive molecules, including enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for its potential as a prodrug to enhance cell permeability and oral bioavailability of therapeutic agents.
Industry: Utilized in the production of metal ion chelating ligands for coordination chemistry
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(m-tolyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific pathways, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(p-tolyl)acetimidamide
- N-Hydroxy-2-(o-tolyl)acetimidamide
- N-Hydroxy-2-(phenyl)acetimidamide
Uniqueness
N-Hydroxy-2-(m-tolyl)acetimidamide is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
PUBSVUGAWXVFMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
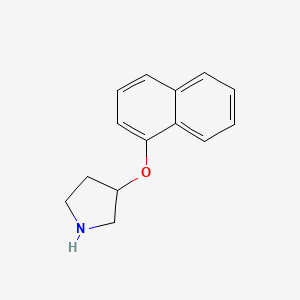
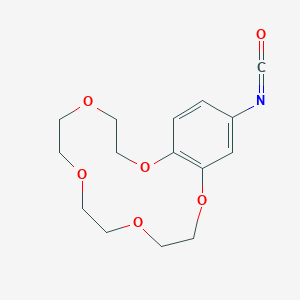


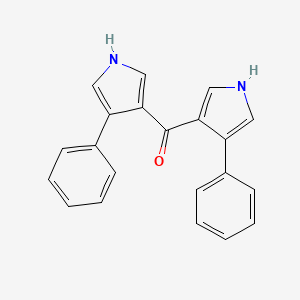
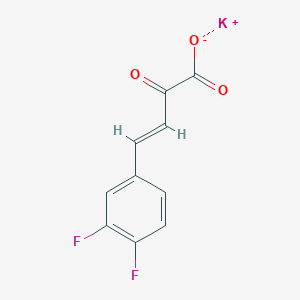
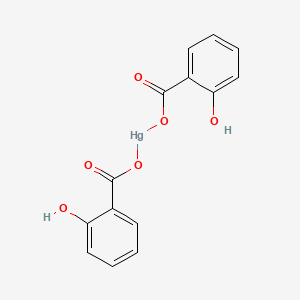
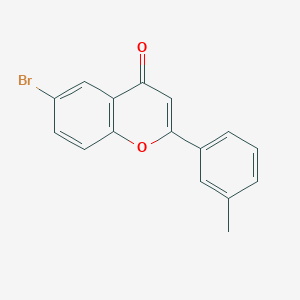
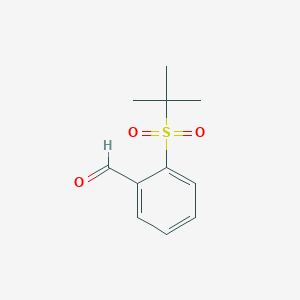
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)


![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
